VU0422288

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It exhibits high selectivity for mGluR4, mGluR7, and mGluR8, with EC50 values of 108 nM, 125 nM, and 146 nM, respectively . This compound is primarily used in scientific research to study the modulation of glutamate receptors and their role in various neurological processes.

Mechanism of Action

Target of Action

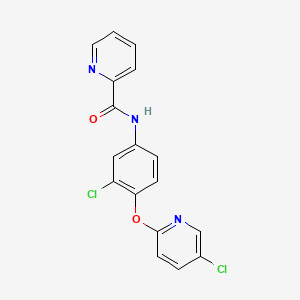

VU0422288, also known as VU 0422288 or N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide, is a positive allosteric modulator of group III metabotropic glutamate receptors (mGluRs). It primarily targets mGluR4, mGluR7, and mGluR8 . These receptors play a crucial role in modulating normal neuronal function and synaptic transmission .

Mode of Action

This compound interacts with its targets by potentiating the action of the group III mGluRs. It inhibits mGluRs with EC50 values of 125 nM, 146 nM, and 108 nM for mGluR4, mGluR7, and mGluR8, respectively . This interaction results in the modulation of glutamatergic synaptic transmission .

Biochemical Pathways

The compound affects the glutamatergic synaptic transmission pathway. It potentiates mGlu7-mediated reductions in excitatory post-synaptic potentials in hippocampal slices . This modulation significantly affects the dynamics of neurodegeneration in the hippocampus .

Pharmacokinetics

It is soluble in dmso, which suggests that it could be administered in a suitable vehicle for in vivo studies .

Result of Action

The molecular and cellular effects of this compound’s action include significant reduction in neuronal cell death in certain regions of the hippocampus. It also normalizes the level of expression of genes characterizing glutamatergic synaptic transmission and neuroinflammation . Furthermore, it reverses deficits in contextual fear memory, social recognition, and apneas in Rett syndrome (RTT) model mice .

Action Environment

It’s worth noting that the compound’s effects have been studied in the context of the hippocampus, suggesting that its action may be particularly relevant in this brain region .

Biochemical Analysis

Biochemical Properties

VU0422288 interacts with group III mGluRs, specifically mGluR4, mGluR7, and mGluR8 . It inhibits these receptors with EC50 values of 125 nM, 146 nM, and 108 nM respectively . The nature of these interactions involves the modulation of receptor activity, enhancing the response of these receptors to their ligands .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of mGluRs . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reverse deficits in contextual fear memory, social recognition, and apneas in Rett syndrome (RTT) model mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mGluRs and modulating their activity This can lead to changes in gene expression and cellular signaling pathways

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, a study showed that a dosage of 30 mg/kg administered once daily for 17 days could rescue synaptic plasticity defects and learning and memory phenotypes in Mecp2 +/- mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 0422288 involves multiple steps, starting with the preparation of the key intermediate, 3-chloro-4-[(5-chloro-2-pyridinyl)oxy]aniline. This intermediate is then reacted with 2-pyridinecarboxylic acid chloride under appropriate conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for VU 0422288 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

VU 0422288 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and pyridine moieties. These reactions can be used to modify the compound for various research purposes.

Common Reagents and Conditions

Common reagents used in the reactions involving VU 0422288 include bases like triethylamine, solvents such as dichloromethane, and various nucleophiles for substitution reactions. The conditions typically involve low temperatures and controlled environments to ensure high selectivity and yield.

Major Products

The major products formed from reactions involving VU 0422288 depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound.

Scientific Research Applications

VU 0422288 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Neurological Research: VU 0422288 is used to study the modulation of group III metabotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity. .

Pharmacological Studies: The compound is used to investigate the pharmacological properties of mGluR modulators and their potential therapeutic applications. .

Drug Development: VU 0422288 serves as a lead compound for the development of new drugs targeting mGluRs. .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to VU 0422288 include:

VU 0155094: Another positive allosteric modulator of group III mGluRs, with similar selectivity and potency

VU 0364439: A selective positive allosteric modulator of mGluR4, used in similar research applications

VU 0483605: A compound with high selectivity for mGluR7, used to study the role of this receptor in neurological processes

Uniqueness

VU 0422288 is unique due to its high selectivity for multiple group III mGluRs (mGluR4, mGluR7, and mGluR8) and its ability to potentiate receptor-mediated responses at low concentrations. This makes it a valuable tool for studying the complex roles of these receptors in the central nervous system and for developing new therapeutic agents targeting these receptors .

Biological Activity

VU0422288 is a compound recognized as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly focusing on group III receptors, including mGlu4, mGlu7, and mGlu8. This article delves into the biological activity of this compound, examining its pharmacological properties, selectivity, and potential therapeutic implications based on various research findings.

Overview of this compound

This compound has been characterized for its role in enhancing the activity of mGlu receptors. It exhibits distinct pharmacological profiles when interacting with different mGlu subtypes. The following table summarizes its effective concentrations (EC50 values) across the relevant receptor subtypes:

| Receptor Type | EC50 (nM) |

|---|---|

| mGlu4 | 108 |

| mGlu7 | 146 |

| mGlu8 | 125 |

These values indicate that this compound is more potent compared to other PAMs like VU0155094, which has significantly higher EC50 values (1-3 µM) across these receptors .

This compound operates through positive allosteric modulation, which alters the receptor's response to orthosteric agonists such as glutamate. It enhances the affinity and efficacy of these agonists at mGlu4, mGlu7, and mGlu8. Notably, it has been demonstrated that this compound can potentiate mGlu7-mediated synaptic transmission in hippocampal slices, suggesting its role in modulating excitatory neurotransmission .

Distinct Interaction Profiles

Research indicates that this compound exhibits unique interaction profiles with different orthosteric agonists. For instance:

- At mGlu7 , the presence of this compound does not significantly change the affinity of glutamate but alters the cooperativity with other agonists.

- At mGlu4 , it enhances the efficacy of L-AP4 while reducing its affinity, indicating a complex modulation mechanism that varies by receptor subtype .

Selectivity Profile

This compound's selectivity was assessed against a panel of 68 GPCRs, ion channels, and transporters. The compound did not show significant activity outside its target receptors, affirming its specificity as a PAM for group III mGlu receptors. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Cognitive Enhancement : Research has shown that positive modulation of mGlu7 can restore long-term potentiation (LTP) and improve cognitive functions such as memory and learning in animal models. This suggests that this compound could be beneficial in treating cognitive deficits associated with neurodegenerative diseases .

- Neuropsychiatric Disorders : Variants in the GRM7 gene have been linked to schizophrenia risk. The modulation of mGlu7 by compounds like this compound may provide insights into developing treatments for such disorders by targeting synaptic transmission pathways altered in these conditions .

- Synaptic Transmission Studies : Electrophysiological studies have demonstrated that this compound can modulate synaptic responses at the hippocampal Schaffer collateral-CA1 synapse, further supporting its role in synaptic plasticity and potential applications in cognitive therapies .

Properties

IUPAC Name |

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRLPXFGQKQHST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does VU0422288 interact with its target, and what are the downstream effects?

A1: this compound acts as a positive allosteric modulator of mGlu7 receptors [, ]. Unlike orthosteric agonists that bind to the glutamate binding site, this compound interacts with an allosteric site on the receptor. This binding enhances the receptor's response to glutamate, the endogenous ligand []. The downstream effects of mGlu7 activation are primarily mediated through G-protein signaling pathways, ultimately modulating neuronal excitability by regulating glutamate and GABA release [].

Q2: How does this compound's activity compare to other mGlu7 agonists and PAMs?

A2: Research indicates that this compound exhibits distinct activity compared to other mGlu7 agonists and PAMs. Notably, its potentiation effect is influenced by the specific agonist used. For instance, this compound demonstrates a higher maximal potentiation level with the surrogate agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) compared to glutamate, the endogenous agonist []. This probe dependence highlights the complex interplay between orthosteric and allosteric binding sites on mGlu7 and the potential for developing PAMs with tailored pharmacological profiles. Additionally, compared to another mGlu7 PAM, VU6005649, this compound shows different maximal potentiation levels with L-AP4 versus glutamate [], further emphasizing the diversity in the mechanism of action among different mGlu7 PAMs.

Q3: What is the significance of this compound in understanding mGlu7 biology and its therapeutic potential?

A3: this compound has emerged as a valuable tool compound for investigating mGlu7 biology and its therapeutic potential []. Its discovery provided proof-of-concept evidence that mGlu7 activity can be selectively enhanced through positive allosteric modulation []. This finding is particularly significant as mGlu7 is implicated in various neurological and psychiatric disorders, including autism, depression, ADHD, and schizophrenia []. By understanding the detailed mechanisms of action of compounds like this compound, researchers can further explore the therapeutic potential of targeting mGlu7 for these conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.